Cas no 116143-28-3 (Ethanone,1-(3,8-diazabicyclo[3.2.1]oct-8-yl)-2,2,2-trifluoro-)

Ethanone,1-(3,8-diazabicyclo[3.2.1]oct-8-yl)-2,2,2-trifluoro- structure
116143-28-3 structure
Product Name:Ethanone,1-(3,8-diazabicyclo[3.2.1]oct-8-yl)-2,2,2-trifluoro-
CAS No:116143-28-3
MF:C8H11F3N2O
MW:208.180952310562
CID:132552
PubChem ID:14839578
Update Time:2025-04-19

Ethanone,1-(3,8-diazabicyclo[3.2.1]oct-8-yl)-2,2,2-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(3,8-diazabicyclo[3.2.1]oct-8-yl)-2,2,2-trifluoro-
    • 3,8-Diazabicyclo[3.2.1]octane, 8-(trifluoroacetyl)- (9CI)
    • DTXSID001187629
    • SCHEMBL9685481
    • 116143-28-3
    • 1-(3,8-Diazabicyclo[3.2.1]oct-8-yl)-2,2,2-trifluoroethanone
    • 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)-2,2,2-trifluoroethanone
    • 8-TRIFLUOROACETYL-3,8-DIAZABICYCLO(3.2.1)OCTANE
    • Inchi: 1S/C8H11F3N2O/c9-8(10,11)7(14)13-5-1-2-6(13)4-12-3-5/h5-6,12H,1-4H2
    • InChI Key: PXAZOFUOBLKJPZ-UHFFFAOYSA-N
    • SMILES: FC(C(N1C2CNCC1CC2)=O)(F)F

Computed Properties

  • Exact Mass: 208.08243
  • Monoisotopic Mass: 208.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34
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